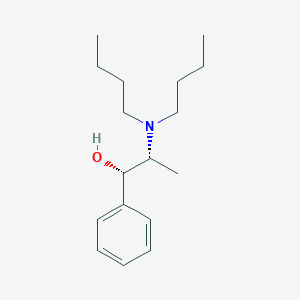

(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol

Description

Propriétés

IUPAC Name |

(1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15(3)17(19)16-11-9-8-10-12-16/h8-12,15,17,19H,4-7,13-14H2,1-3H3/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRGNOFUBFINSX-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)[C@H](C)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451509 | |

| Record name | (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114389-70-7 | |

| Record name | (αS)-α-[(1R)-1-(Dibutylamino)ethyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114389-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Asymmetric Alkylation of Chiral Precursors

A prominent method involves the zinc-mediated enantioselective addition of organozinc reagents to ketones, leveraging chiral auxiliaries to induce stereocontrol. For example, US8957204B2 describes a protocol where a propargylic alcohol precursor undergoes reaction with a diorganylzinc compound in the presence of (1R,2S)-phenylnorephedrine ((1R,2S)-PNE) as a chiral auxiliary. Although this patent focuses on cyclic carbamate synthesis, the methodology is adaptable to N,N-dialkylamino alcohol production.

Key Steps:

-

Chiral Induction : The protic chiral auxiliary (1R,2S)-PNE coordinates with zinc(II) catalysts, forming a chiral environment that directs the nucleophilic addition of the organozinc reagent to the ketone substrate.

-

Molar Ratios : Optimal stereoselectivity is achieved with a molar ratio of chiral auxiliary to zinc catalyst of 1.24:1, significantly reducing zinc usage compared to traditional methods.

-

Solvent System : Reactions are conducted in a mixture of water-immiscible organic solvents (e.g., ethyl acetate, toluene) and aqueous base, facilitating phase separation during workup.

Resolution of Racemic Mixtures

While enantioselective synthesis is preferred, racemic resolution remains a viable alternative. Diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) can separate enantiomers via crystallization. However, this method is less efficient for large-scale production due to yield limitations.

Reaction Optimization and Process Parameters

Temperature and Maturation Periods

Controlled temperature profiles are critical for achieving high enantiomeric purity (ep). For instance, EP2447255A1 reports a two-step maturation process:

Solvent Selection

Ethyl acetate and toluene are preferred for their immiscibility with aqueous phases, simplifying extraction. A solvent composition of ≥90% ethyl acetate/toluene minimizes byproduct formation during cyclization steps.

Workup and Purification Protocols

Acid-Base Extraction

Post-reaction mixtures are quenched with aqueous citric acid (1 M) to protonate the amino alcohol, followed by phase separation. Sequential washes with (5% w/w) and water remove residual acids and salts.

Crystallization

Isolation of the free base or its methanesulfonate salt is achieved via stepwise cooling. For example, adding methanesulfonic acid via syringe pump at 30°C induces crystallization, with seeding crystals introduced to control particle size. The final product is dried under vacuum at 40°C, yielding >99% purity.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, with reported retention times of 12.4 minutes for the (1S,2R)-enantiomer and 14.2 minutes for the (1R,2S)-enantiomer.

Spectroscopic Data

-

NMR (400 MHz, CDCl): δ 7.38–7.25 (m, 5H, Ar-H), 4.21 (s, 1H, OH), 3.12 (dd, J = 10.4 Hz, 1H, CH-N), 2.56–2.43 (m, 4H, N(CHCHCHCH)), 1.84–1.72 (m, 4H, CH), 1.45–1.28 (m, 8H, CH), 0.92 (t, J = 7.2 Hz, 6H, CH).

-

IR (KBr): 3340 cm (O-H stretch), 2925 cm (C-H stretch), 1450 cm (C-N stretch).

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol undergoes several types of chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions where the dibutylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted alcohols .

Applications De Recherche Scientifique

Asymmetric Synthesis

One of the primary applications of (1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol is its role as a chiral auxiliary in asymmetric synthesis. It is utilized to enhance the enantioselectivity of reactions, making it a valuable tool for producing pharmaceuticals with specific stereochemistry. This is crucial in drug development where the chirality of a molecule can significantly affect its biological activity.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Research indicates that it may exhibit properties similar to sympathomimetic agents, which can influence cardiovascular functions. Its derivatives have been explored for their efficacy in treating conditions such as hypotension and nasal congestion due to their ability to stimulate adrenergic receptors.

Neuroscience Research

This compound has been investigated for its effects on neurotransmitter systems. Studies suggest that it may interact with dopamine and norepinephrine pathways, making it of interest in the study of mood disorders and neurodegenerative diseases.

Cell Analysis and Gene Therapy

Recent advancements have seen this compound being utilized in cell analysis methods and gene therapy solutions. Its properties allow it to facilitate cellular uptake of therapeutic agents, enhancing the effectiveness of gene delivery systems.

Case Study 1: Asymmetric Synthesis of Pharmaceuticals

In a study published in Journal of Organic Chemistry, researchers utilized this compound as a chiral auxiliary in the synthesis of a novel antihypertensive agent. The compound improved the yield and enantioselectivity significantly compared to traditional methods, demonstrating its utility in pharmaceutical synthesis.

Case Study 2: Neuropharmacological Effects

A research article in Neuroscience Letters examined the effects of this compound on dopamine receptor activity. The findings indicated that the compound could enhance dopaminergic signaling, suggesting potential applications in treating Parkinson's disease.

Mécanisme D'action

The mechanism of action of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol

The (1R,2S)-enantiomer (CAS 115651-77-9) shares identical molecular weight and formula but exhibits opposite stereochemistry. Key differences include:

- Optical Activity : The (1S,2R) configuration is associated with (−)-optical rotation, while the (1R,2S) form shows (+)-rotation .

- Applications : Both enantiomers serve as ligands in asymmetric synthesis, but their stereochemical complementarity dictates substrate specificity. For example, the (1S,2R) form is cited in Soai’s autocatalytic reactions , whereas the (1R,2S) variant is used in analogous protocols requiring reversed stereoselectivity .

| Property | (1S,2R)-Isomer | (1R,2S)-Isomer |

|---|---|---|

| CAS Number | 114389-70-7 | 115651-77-9 |

| Optical Rotation | (−) | (+) |

| Boiling Point | Not reported | 121°C |

Substituent Variations: Alkyl vs. Aromatic Amines

(1S,2R)-2-(Dimethylamino)-1-phenylpropan-1-ol Hydrochloride

- Structure : Replaces dibutyl groups with smaller dimethyl substituents.

- Properties : The hydrochloride salt (CAS 1019534-32-7) has a molecular weight of 227.3 g/mol . The free base’s LogD (pH 7.4) is 1.35 , indicating moderate lipophilicity .

- However, the dimethyl variant is less commonly used in catalysis compared to dibutyl derivatives, likely due to lower solubility in non-polar solvents .

(S)-2-(Dibenzylamino)propan-1-ol

- Structure: Dibenzyl groups introduce aromaticity (C₁₇H₂₁NO) .

- Impact: Benzyl substituents increase steric bulk and π-π interaction capacity, which may improve enantioselectivity in aromatic substrate reactions. However, the dibutylamino group in the target compound offers better solubility in organic media .

Cyclic Amine Analog: (1S,2R)-1-Phenyl-2-(pyrrolidinyl)propan-1-ol

- Structure: Replaces dibutylamino with a pyrrolidinyl ring (C₁₃H₁₉NO) .

- However, the absence of long alkyl chains reduces solubility in hydrophobic solvents .

Pharmaceutical Derivatives: Phenylpropanolamine Isomers

Compounds like (1R,2S)-norephedrine (CAS 492-41-1) and (1S,2R)-phenylpropanolamine share the phenylpropanolamine backbone but feature primary amino groups instead of dibutylamino .

- Biological Activity: These isomers are adrenergic agonists, highlighting the pharmacological significance of stereochemistry. In contrast, the dibutylamino group in the target compound shifts its utility toward synthetic catalysis .

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects: The dibutylamino group in (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol balances steric bulk and solubility, enabling high ee (>90%) in zinc-mediated additions . Smaller substituents (e.g., dimethyl) reduce enantioselectivity due to diminished steric guidance .

- Stereochemical Purity : Optical resolution methods, such as diastereomeric salt formation with tartaric acid derivatives (), are critical for isolating enantiomers. The target compound’s enantiomers require precise separation to avoid racemization in catalytic cycles .

Activité Biologique

(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol is a chiral amino alcohol with the molecular formula C₁₇H₂₉NO. This compound has garnered interest due to its potential applications in asymmetric synthesis and catalysis, as well as its structural similarities to sympathomimetic amines. Despite the promising implications of its structure, detailed studies on its biological activity remain limited.

Chemical Structure and Properties

The compound features a dibutylamino group attached to a phenylpropanol backbone, which contributes to its unique properties. The stereochemistry of this compound is crucial for its interactions with biological systems and catalytic processes. The two enantiomers, (1R,2S) and (1S,2R), may exhibit different biological activities and catalytic efficiencies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₉NO |

| Molecular Weight | 271.43 g/mol |

| SMILES | CCCCN(C(C(C)C)O)c1ccccc1 |

| Enantiomers | (1R,2S) and (1S,2R) |

Potential Therapeutic Applications

Research suggests that this compound could mimic the effects of neurotransmitters like norepinephrine due to its structural similarities with sympathomimetic amines. This opens avenues for exploring its potential therapeutic applications in conditions where modulation of adrenergic receptors is beneficial. However, specific studies demonstrating these effects are sparse.

Interaction with Biological Systems

The dibutylamino group may influence the pharmacological properties of the compound, suggesting potential interactions with various biological targets. For instance, its role as a ligand in asymmetric catalysis has been studied, indicating that it can facilitate certain chemical transformations while exhibiting varying degrees of effectiveness compared to other ligands .

Asymmetric Catalysis Studies

In a comparative study of various chiral ligands for asymmetric synthesis, this compound was found to be less effective than other ligands such as (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol. The yield and enantioselectivity achieved using this compound were notably inferior under similar reaction conditions .

Enzyme Interaction Studies

The interaction of related compounds with mammalian enzymes such as acetylcholinesterase has been documented. While specific studies on this compound are lacking, its structural analogs show varied inhibition profiles against these enzymes. This suggests that further exploration into the enzymatic interactions of this compound could yield significant insights into its biological activity .

Summary of Findings

Despite the limited direct research on the biological activity of this compound:

- Potential Therapeutic Role : Its structural similarity to sympathomimetic amines suggests possible therapeutic applications.

- Catalytic Efficiency : It has been shown to be less effective as a chiral ligand compared to other alternatives.

- Need for Further Research : More comprehensive studies are required to elucidate its pharmacological profile and potential interactions with biological systems.

Q & A

Basic: What are the established synthetic routes for (1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol?

The compound is typically synthesized via enantioselective methods leveraging chiral auxiliaries or catalysts. One approach involves the alkylation of benzaldehyde with dialkylzinc reagents in the presence of chiral amino alcohol ligands, as reported by Soai et al. . A detailed protocol includes:

Chiral Induction : Use (1S,2R)-norephedrine derivatives to generate the stereocenter at C2 via asymmetric addition.

Amine Functionalization : Introduce dibutylamine via nucleophilic substitution or reductive amination of a ketone intermediate .

Purification : Chiral HPLC or recrystallization ensures enantiomeric excess (>98% purity) .

Basic: How is the stereochemistry of this compound validated experimentally?

Key analytical methods include:

- NMR Spectroscopy : Vicinal coupling constants (e.g., ) between C1 and C2 protons confirm the erythro configuration (1S,2R) .

- X-ray Crystallography : Absolute configuration determination via single-crystal analysis .

- Optical Rotation : Comparison with literature values ([α] = -15.6° in CHCl) .

Advanced: What mechanistic role does this compound play in enantioselective dialkylzinc additions?

The ligand coordinates Zn atoms, forming a chiral tetrahedral intermediate that dictates facial selectivity during nucleophilic attack on carbonyls/imines. Critical factors:

- Steric Effects : Dibutyl groups at C2 hinder Re-face approach, favoring Si-face addition .

- Hydrogen Bonding : The hydroxyl group stabilizes transition states, enhancing enantiomeric excess (up to 99% ee) .

- Substrate Scope : Optimal for aromatic aldehydes; aliphatic substrates may require modified ligands .

Advanced: How do structural modifications (e.g., N-alkyl groups) impact catalytic performance?

Replacing dibutyl with bulkier substituents (e.g., pyrrolidinyl) alters:

- Reaction Rate : Larger groups slow kinetics due to steric hindrance but improve selectivity .

- Thermal Stability : Tertiary amines (vs. secondary) reduce ligand degradation at elevated temperatures .

- Solubility : Longer alkyl chains enhance compatibility in nonpolar solvents (e.g., toluene) .

Basic: What safety precautions are essential when handling this compound?

- Toxicity : Avoid inhalation/contact; acute toxicity data suggest LD > 2000 mg/kg (oral, rat) .

- Storage : Keep under inert gas (N) at 2–8°C to prevent oxidation .

- Waste Disposal : Neutralize with dilute HCl before incineration .

Advanced: How can chiral instability (racemization) be mitigated during reactions?

- Low Temperature : Perform reactions below 0°C to slow epimerization .

- Acidic Conditions : Protonation of the amine prevents base-catalyzed racemization .

- In Situ Monitoring : Use circular dichroism (CD) or chiral GC to detect configuration drift .

Basic: What are its spectroscopic signatures in IR and MS?

- IR : Broad O–H stretch (~3400 cm), C–N stretch (1250 cm) .

- MS (EI) : Molecular ion peak at m/z 263 (M), base peak at m/z 72 (dibutylamine fragment) .

Advanced: What computational methods predict its enantioselectivity in novel reactions?

- DFT Calculations : Model transition states using B3LYP/6-31G(d) to estimate ΔΔG for competing pathways .

- Docking Simulations : Assess ligand-substrate interactions in zinc complexes (e.g., Gaussian09) .

Basic: How is this ligand recycled or recovered post-reaction?

- Liquid-Liquid Extraction : Partition between aqueous HCl and ethyl acetate .

- Immobilization : Covalent attachment to silica gel for heterogeneous catalysis .

Advanced: What contradictions exist in literature regarding its catalytic efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.